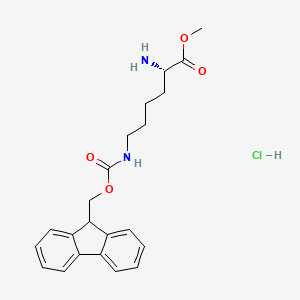

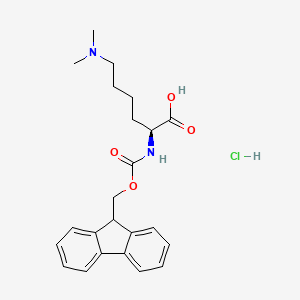

Fmoc-Lys(Me)2-OH HCl

Übersicht

Beschreibung

Fmoc-lys(ME)2-OH hcl is a compound used in scientific research and laboratory experiments. It is an amino acid derivative of lysine, a naturally occurring essential amino acid. Fmoc-lys(ME)2-OH hcl is a versatile compound that can be used in a variety of applications, including protein synthesis, peptide synthesis, and protein engineering. It has been used in a variety of biochemical and physiological studies, and is a key component of many laboratory experiments.

Wissenschaftliche Forschungsanwendungen

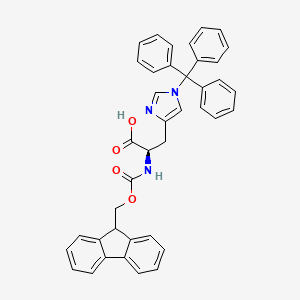

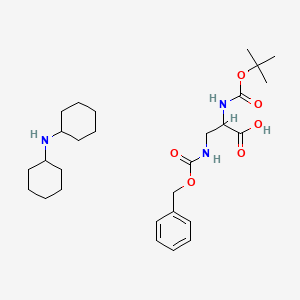

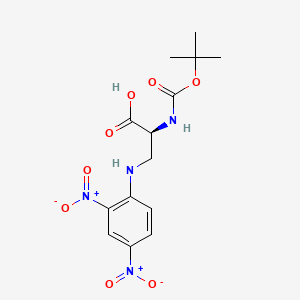

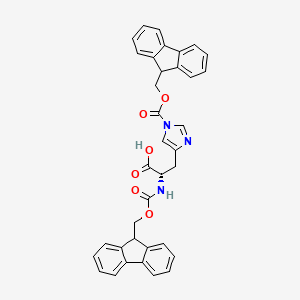

Peptidsynthese

Fmoc-Lys(Me)2-OH HCl wird häufig in der Peptidsynthese verwendet {svg_1}. Es ist ein Reagenz, das zur Einführung von Dimethyl-Lysin während der Fmoc-SPPS verwendet wird {svg_2}.

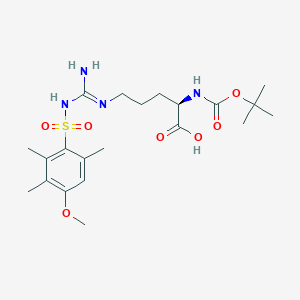

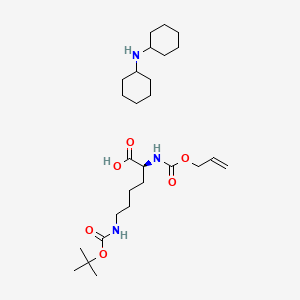

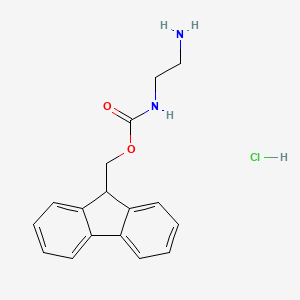

Synthese von Histon-verwandten Peptiden

Diese Verbindung wird bei der Synthese von Arrays von Histon-verwandten Peptiden verwendet, die methylierte Arginin- und Lysinreste enthalten {svg_3}. Histone sind Proteine, die die DNA in strukturelle Einheiten verpacken und ordnen, die als Nukleosomen bezeichnet werden, und spielen eine entscheidende Rolle bei der Genregulation.

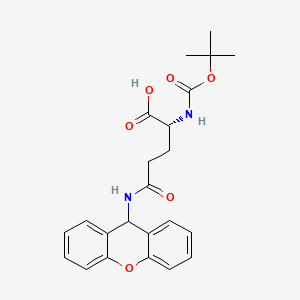

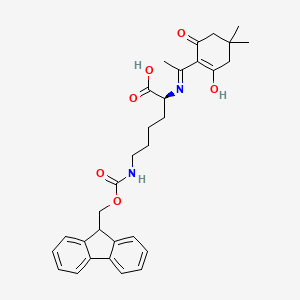

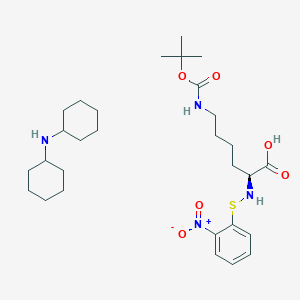

Chemische Proteinsynthese

Im Bereich der chemischen Proteinsynthese wird this compound in der nativen chemischen Ligation (NCL) verwendet, um die Reaktionsgeschwindigkeit zu erhöhen {svg_4}. NCL ist eine Schlüsselreaktion in der chemischen Proteinsynthese {svg_5}.

Entschwefelung

This compound wird bei der Entschwefelung verwendet, einem Verfahren, das häufig in der chemischen Proteinsynthese verwendet wird, um Cys-Reste in häufiger vorkommende Ala-Reste umzuwandeln {svg_6}.

Eintopfsynthese

Die Verbindung wurde bei der Eintopfsynthese von zwei unterschiedlich methylierten Histon H3-Proteinen über NCL und Entschwefelung verwendet {svg_7}. Dieser Prozess vereinfacht das Syntheseverfahren und erhöht die Gesamtausbeute.

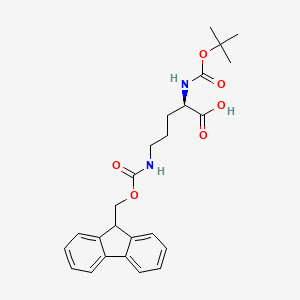

Synthese von Peptidverbindern für monoklonale Antikörper-Auristatin F-Konjugate

Fmoc-Lys(Me)3-OH Chlorid, eine verwandte Verbindung, wurde bei der Synthese von Peptidverbindern für monoklonale Antikörper-Auristatin F-Konjugate verwendet {svg_8}. Obwohl dies nicht direkt mit this compound zusammenhängt, zeigt es das Potenzial ähnlicher Verbindungen im Bereich der Arzneimittelverabreichung.

Wirkmechanismus

Target of Action

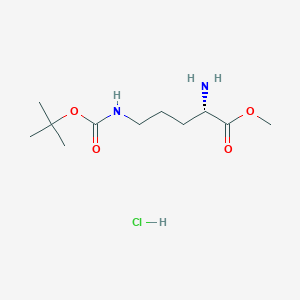

Fmoc-Lys(Me)2-OH HCl is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino acid sequences in peptides where lysine residues are needed. It is particularly useful for introducing dimethyl-lysine during Fmoc Solid Phase Peptide Synthesis (SPPS) .

Mode of Action

The compound works by being incorporated into the growing peptide chain during SPPS . The Fmoc group serves as a protective group for the amino acid during the synthesis process . Once the peptide synthesis is complete, the Fmoc group is removed, leaving the dimethyl-lysine residue as part of the peptide .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Lys(Me)2-OH HCl are those involved in peptide synthesis . The compound allows for the specific incorporation of dimethyl-lysine residues into peptides, which can then influence the function and properties of the synthesized peptide .

Pharmacokinetics

It’s important to note that the compound is typically stored at temperatures between -10°c to -25°c to maintain its stability .

Result of Action

The result of the action of Fmoc-Lys(Me)2-OH HCl is the successful incorporation of dimethyl-lysine residues into peptides during SPPS . This can have significant effects on the properties of the synthesized peptide, including its overall structure, stability, and function .

Action Environment

The action of Fmoc-Lys(Me)2-OH HCl is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound during SPPS . Proper storage and handling of the compound, including avoiding dust formation and contact with skin and eyes, are also crucial for its effective use .

Biochemische Analyse

Biochemical Properties

Fmoc-lys(ME)2-OH hcl plays a significant role in biochemical reactions. It is involved in the methylation of lysine in histone tails, a common posttranslational modification . This modification functions in histone-regulated chromatin condensation, with binding of methylated lysine occurring in aromatic pockets on chromodomain proteins .

Cellular Effects

It is known that the methylation of lysine residues, a process in which Fmoc-lys(ME)2-OH hcl is involved, can influence various cellular processes, including gene expression and cell signaling pathways .

Molecular Mechanism

Fmoc-lys(ME)2-OH hcl exerts its effects at the molecular level through its involvement in the methylation of lysine residues . This process can lead to changes in gene expression and can influence the activity of various enzymes and proteins .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and soluble in DMF .

Metabolic Pathways

Fmoc-lys(ME)2-OH hcl is involved in the methylation of lysine residues, a key process in various metabolic pathways

Eigenschaften

IUPAC Name |

(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFAFKDBWNFBCC-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673978 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252049-10-8 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.